molecular formula C8H7NO3 B103860 5-Pyridoxolactone CAS No. 4543-56-0

5-Pyridoxolactone

Cat. No.: B103860
CAS No.: 4543-56-0
M. Wt: 165.15 g/mol
InChI Key: PPAXBSPBIWBREI-UHFFFAOYSA-N
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Description

5-pyridoxolactone is a furopyridine that is furo[3,4-c]pyridin-3(1H)-one substituted by a hydroxy group at position 7 and a methoxy group at position 6. It is a metabolite of vitamin B6. It has a role as a human xenobiotic metabolite and a human urinary metabolite. It is a furopyridine, a lactone and a member of phenols. It derives from a 5-pyridoxic acid.
This compound, also known as A-pyracin, belongs to the class of organic compounds known as pyridinecarboxylic acids. Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 5-pyridoxic acid.

Scientific Research Applications

Enzymatic Activity and Metabolism

5-Pyridoxolactone is implicated in the enzymatic processes related to vitamin B6 degradation. Specifically, it is hydrolyzed to corresponding acids by distinct inducible lactonases, as studied in bacterial degradation of vitamin B6. The enzymes involved in this process, such as 4-Pyridoxolactonase and 5-Pyridoxolactonase, require no added cofactors or metal ions and show substrate specificity (Y. Jong & E. Snell, 1986).

Analytical Applications

This compound plays a crucial role in the fluorometric determination of pyridoxal and pyridoxal 5′-phosphate in biological materials, being used as a highly fluorescent compound in analytical methods. This includes its oxidation to 4-pyridoxolactone in the presence of cyanide for pyridoxal determination, as well as its role in various enzymatic and chromatographic techniques (Z. Tamura & S. Takanashi, 1970).

Antiviral Properties

In a study focusing on Bombyx mori nucleopolyhedrovirus (BmNPV) infection in silkworms, this compound was identified as a molecule that significantly inhibits the proliferation of BmNPV. It was observed that its presence resulted in fewer infected cells and a decrease in BmNPV DNA in a dose-dependent manner. This suggests potential antiviral applications of this compound (X. Hua et al., 2021).

Role in Vitamin B6 Analysis

The role of this compound extends to the determination of individual vitamin B6 compounds. It is converted from various vitamin B6 forms through enzymatic reactions, and its high fluorescence is utilized for quantification in analytical procedures (Saki Nishimura et al., 2008).

Structural Studies

Structural analysis of enzymes interacting with this compound, such as 4-pyridoxolactonase from Mesorhizobium loti, has provided insights into the enzymatic mechanisms of vitamin B6 degradation. The crystal structures of these enzymes, both free and complexed with this compound, contribute to understanding their biochemical properties and functions (J. Kobayashi et al., 2014).

Future Directions

The discovery of 5-Pyridoxolactone’s antiviral properties provides new research targets for the host–virus interaction . Further analysis of this compound, which is a robust antiviral molecule, may increase our understanding of antiviral immunity .

Biochemical Analysis

Biochemical Properties

5-Pyridoxolactone is a product of the vitamin B6 degradation pathway. It interacts with several enzymes and proteins during its formation and subsequent biochemical reactions. One of the key enzymes involved in its formation is pyridoxal dehydrogenase, which catalyzes the oxidation of pyridoxal to this compound . Additionally, this compound has been shown to interact with glycerophosphocholine and gamma-glutamylcysteine, indicating its role in various metabolic pathways .

Cellular Effects

This compound has been observed to have significant effects on cellular processes. In studies involving Bombyx mori cells infected with Bombyx mori nucleopolyhedrovirus (BmNPV), this compound was found to inhibit the proliferation of the virus. This inhibition was dose-dependent, with higher concentrations of this compound leading to a greater reduction in viral DNA levels . The compound also affects cell signaling pathways and gene expression, particularly those related to viral infection and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with viral and host cell biomolecules. It has been shown to inhibit the expression of key viral genes such as ie1, helicase, GP64, and VP39 during the BmNPV infection stage . This inhibition suggests that this compound may suppress the entry and replication of the virus by interfering with the viral machinery and host cell pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. It was found that the compound’s antiviral activity increased over time, with significant inhibition of viral proliferation observed at 48 hours post-infection . The stability of this compound in these settings is crucial for its sustained activity, and studies have shown that it remains effective over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with a greater reduction in viral DNA levels, indicating a dose-dependent response .

Metabolic Pathways

This compound is involved in the vitamin B6 degradation pathway. It is formed by the dehydrogenation of pyridoxal or isopyridoxal by bacterial enzymes such as those from Pseudomonas MA-1 and Arthrobacter Cr-7 . The compound also interacts with other metabolic intermediates, influencing metabolic flux and metabolite levels in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation within specific tissues are crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential as a therapeutic agent .

Properties

IUPAC Name

7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one
Source PubChem
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InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXBSPBIWBREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=C1O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196511
Record name 5-Pyridoxic acid lactone
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Pyridoxolactone
Source Human Metabolome Database (HMDB)
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CAS No.

4543-56-0
Record name 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one
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Record name 5-Pyridoxic acid lactone
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Record name 4543-56-0
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Record name 5-PYRIDOXIC ACID LACTONE
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Record name 5-Pyridoxolactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-pyridoxolactone exhibit antiviral activity against Bombyx mori nucleopolyhedrovirus (BmNPV)?

A: Research suggests that this compound demonstrates significant antiviral activity against BmNPV in silkworm cells. [] While the exact mechanism remains unclear, studies indicate that it might interfere with the early stages of viral infection, possibly inhibiting viral entry into the cells. [] This inhibition was observed through a reduction in infected cells, decreased BmNPV DNA levels, and suppressed expression of crucial viral genes like ie1, helicase, GP64, and VP39 in BmE cells treated with this compound. []

Q2: What is the relationship between this compound and 4-pyridoxolactonase?

A: this compound acts as a competitive inhibitor of the enzyme 4-pyridoxolactonase. [, ] This enzyme, found in organisms like Mesorhizobium loti, plays a crucial role in vitamin B6 degradation pathway I by catalyzing the hydrolysis of 4-pyridoxolactone to 4-pyridoxic acid. [] Structural studies revealed that this compound can bind to the active site of 4-pyridoxolactonase, preventing the binding of its natural substrate, 4-pyridoxolactone. [] This inhibition is attributed to the orientation of the carbonyl group of this compound, which points away from the active site when bound to the enzyme. []

Q3: What is known about the structural characteristics of this compound?

A: While the provided research articles don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do highlight its structural similarity to 4-pyridoxolactone. [] Both molecules are lactones, containing a ring structure formed by a reaction between a carboxyl group and a hydroxyl group in the same molecule. The key difference lies in the position of the carbonyl group, which is at position 5 in this compound and at position 4 in 4-pyridoxolactone. []

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